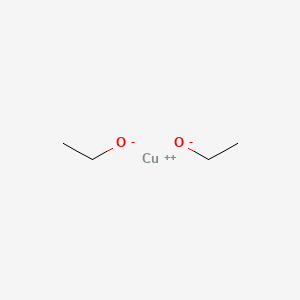
1-(Chloromethyl)-2,3,4-trifluorobenzene
Descripción general
Descripción
1-(Chloromethyl)-2,3,4-trifluorobenzene (CMTFB) is a highly reactive and versatile compound, used in a variety of applications in scientific research. It is a colorless liquid with a strong, sweet smell, and is a chlorinated derivative of benzenes, with a molecular weight of 213.5 g/mol. CMTFB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a catalyst in many chemical reactions, such as the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
1-(Chloromethyl)-2,3,4-trifluorobenzene is a valuable intermediate in organic chemistry, offering pathways for the synthesis of complex molecules. For instance, it has been used in the electrophilic fluorination reactions as part of Selectfluor F-TEDA-BF4, enabling various functionalizations of organic compounds, such as iodination, bromination, chlorination, nitration, and thiocyanation (Stavber & Zupan, 2005). Additionally, the compound's reactivity has been exploited in the synthesis of trifluoromethylbenzene, an important intermediate for pesticides, medicines, and dyes, demonstrating its versatility in enabling the fluorination of trichloromethylbenzene with hydrogen fluoride (Hong, Han, & Xu, 2004).
Materials Science and Polymer Chemistry
In the realm of materials science, the activated trifluoro monomer derived from this compound has been used to generate hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and glass transition temperatures, showcasing the compound's role in developing advanced materials with desirable physical properties (Banerjee, Komber, Häussler, & Voit, 2009).
Catalysis and Mechanistic Studies
The compound has also found applications in catalysis and mechanistic studies, particularly in the context of organometallic chemistry. For example, it has facilitated the exploration of regioselectivity in functionalization reactions, demonstrating how organometallic control can influence the outcome of chemical transformations (Heiss & Schlosser, 2003). This highlights its utility in understanding and manipulating reaction pathways at a molecular level.
Propiedades
IUPAC Name |
1-(chloromethyl)-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYURQFNYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590713 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-60-4 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)









![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)